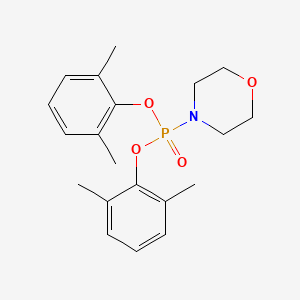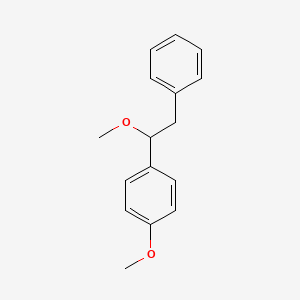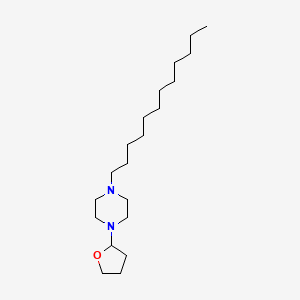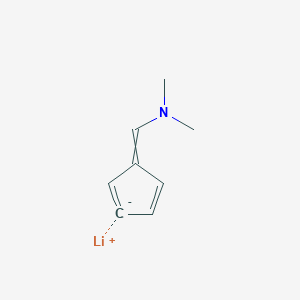![molecular formula C9H18O3Si B14312280 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester CAS No. 108637-71-4](/img/structure/B14312280.png)
2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester is a chemical compound with the molecular formula C11H24O3Si2 and a molecular weight of 260.4775 . This compound is also known by other names such as Trimethylsilyl 3-methyl-2-[(trimethylsilyl)oxy]-2-butenoate and 2-Ketovaleric acid, enol, di-TMS . It is an ester derivative of 2-butenoic acid and is characterized by the presence of a trimethylsilyl group.
Méthodes De Préparation
The synthesis of 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester typically involves the esterification of 3-methyl-2-butenoic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester exerts its effects involves the interaction of its functional groups with molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester include:
Crotonic acid, 3-methyl-, methyl ester:
2-Ketoisocaproic acid, enol, di-TMS: Another trimethylsilyl derivative with a different carbon skeleton.
Methyl 3-methyl-2-butenoate: A simpler ester without the trimethylsilyl group.
These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the unique properties of this compound.
Propriétés
Numéro CAS |
108637-71-4 |
|---|---|
Formule moléculaire |
C9H18O3Si |
Poids moléculaire |
202.32 g/mol |
Nom IUPAC |
methyl 3-methyl-2-trimethylsilyloxybut-2-enoate |
InChI |
InChI=1S/C9H18O3Si/c1-7(2)8(9(10)11-3)12-13(4,5)6/h1-6H3 |
Clé InChI |
MDTNVBSZIKNKMR-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C(=O)OC)O[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)


![1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine](/img/structure/B14312229.png)


![N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14312247.png)


![2,2'-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)](/img/structure/B14312265.png)
![1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]](/img/structure/B14312269.png)

![9H-Thieno[2,3-b]carbazole](/img/structure/B14312277.png)
